1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
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Overview
Description
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine is a deuterated compound with the molecular formula C8H10D2FN3 Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the deuterated methylamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated reagents and ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles involved.
Scientific Research Applications
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to unique biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other deuterated analogs and fluorinated pyrimidine derivatives. Examples include:
- 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
- This compound sulfate
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its reactivity compared to non-deuterated analogs. This makes it valuable in research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRETZFNPZEEM-SMZGMGDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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